molecular formula C11H13N5O3S2 B2749866 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-67-6

3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2749866
CAS No.: 869073-67-6
M. Wt: 327.38
InChI Key: ZJCHETRASDKJLE-UHFFFAOYSA-N
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Description

The compound 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a fused heterocyclic molecule featuring a thiadiazolo-triazinone core. The structure comprises:

  • Position 3: A methyl group, which enhances steric stability and modulates electronic properties.
  • Position 7: A sulfanyl (-S-) linker connected to a 2-(morpholin-4-yl)-2-oxoethyl moiety.

This compound belongs to a broader class of [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one derivatives, which are synthesized via cyclocondensation of triazinone precursors with electrophilic reagents (e.g., POCl₃) or thiol-containing intermediates . Such derivatives are pharmacologically relevant due to their structural diversity and bioactivity against bacterial and mycobacterial pathogens .

Properties

IUPAC Name

3-methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S2/c1-7-9(18)16-10(13-12-7)21-11(14-16)20-6-8(17)15-2-4-19-5-3-15/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCHETRASDKJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps. One common method includes the reaction of 3-methyl-4-amino-1,2,4-triazine with carbon disulfide and morpholine in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a thiadiazole and triazine moiety. Its molecular formula is C₁₉H₂₃N₅O₂S₂ with a molecular weight of approximately 437.5 g/mol. The presence of the morpholine group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibit notable antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.

Table 2: Summary of Biological Activities

ActivityTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliDisruption of cell wall synthesis
AnticancerHeLaInduction of apoptosis
AnticancerMCF-7Activation of caspases

Table 3: Synthesis Steps Overview

StepReagents UsedConditions
Thiadiazole FormationHydrazine derivativesReflux in ethanol
Morpholine IntroductionMorpholine derivativesRoom temperature
Final CouplingThioketone intermediatesHeating under reflux

Case Study 1: Antimicrobial Efficacy

In a study conducted by Abdel-Wahab et al., the antimicrobial efficacy of the compound was evaluated against clinical isolates. The results indicated significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties revealed that treatment with the compound led to a marked decrease in cell viability in HeLa cells after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells .

Mechanism of Action

The mechanism of action of 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituents at positions 3 and 7, altering physicochemical and biological properties:

Compound Name R3 R7 Substituent Molecular Weight Key Properties/Activities References
Target Compound : 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-thiadiazolo-triazin-4-one Methyl 2-(morpholin-4-yl)-2-oxoethylsulfanyl ~394.45 g/mol* Hypothesized enhanced solubility and CNS penetration due to morpholine moiety.
3-tert-butyl-7-(aryl)-4H-thiadiazolo-triazin-4-one (e.g., 5a-k) tert-Butyl Aryloxy acetic acid-derived sulfanyl groups 378–420 g/mol Anti-tubercular (MIC: 1.56–25 µg/mL), anti-inflammatory (IC₅₀: 12–45 µM) .
3-tert-butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-thiadiazolo-triazin-4-one tert-Butyl 4-Cyclohexylphenyl-oxoethylsulfanyl ~497.62 g/mol Higher lipophilicity; potential for improved membrane permeability .
3-methyl-7-thioxo-6,7-dihydro-4H-thiadiazolo-triazin-4-one Methyl Thioxo (-S-) group 242.32 g/mol Discontinued due to instability; precursor for metal complexes (e.g., Ni, Pd) .
3-methyl-7-((5-thioxo-oxadiazol-2-yl)methyl)-4H-thiadiazolo-triazin-4-one Methyl Oxadiazole-thioglycoside ~352.40 g/mol Anticancer potential (in vitro screening pending) .

Notes:

  • Electronic Effects : Morpholinyl-oxoethyl at R7 introduces electron-rich regions, enhancing interactions with polar residues in biological targets .
  • Bioactivity : Aryl-substituted analogues (e.g., 5a-k) exhibit potent anti-tubercular activity, suggesting that bulkier R7 groups improve target affinity .

Pharmacological Performance

  • Anti-Tubercular Activity : tert-Butyl analogues (e.g., 5a-k) show MIC values comparable to first-line drugs (e.g., Streptomycin: MIC = 6.25 µg/mL) . The target compound’s morpholine group may improve blood-brain barrier penetration for CNS-targeted infections.
  • Metal Complexation : Methyl-substituted precursors form stable Ni/Pd complexes, suggesting utility in catalytic or antimicrobial applications .

Biological Activity

The compound 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiadiazole and triazine frameworks. The introduction of a morpholinyl group enhances the compound's solubility and biological activity. Research indicates that modifications in the thiadiazole and triazine structures can significantly influence the biological properties of the resulting compounds .

Biological Activity Overview

The biological activities of 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles and triazines exhibit a broad spectrum of antimicrobial activities. The compound demonstrates significant efficacy against various bacterial strains and fungi. For example:

  • Antibacterial Activity : Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against common fungal pathogens .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) range from 0.28 to 10 μg/mL .
  • Mechanism of Action : The cytotoxicity may be attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same chemical class:

  • Study on Thiadiazole Derivatives :
    • Researchers synthesized various thiadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Notably, compounds with specific substitutions showed enhanced activity against prostate cancer cells (PC3) with over 89% inhibition at 10 μM concentration .
  • Antimicrobial Evaluation :
    • A series of triazine-thiadiazole hybrids were tested for their antimicrobial properties. Compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and E. coli, suggesting potential as new therapeutic agents in treating infections caused by multidrug-resistant bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-7-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be influenced by structural modifications:

  • Morpholine Substitution : Enhances solubility and potentially increases bioavailability.
  • Thiadiazole and Triazine Linkages : Critical for maintaining biological activity; variations in these structures can lead to significant changes in efficacy.

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